Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 388.496 g/mol. This compound is categorized under the class of esters, specifically as a triester derived from propanetricarboxylic acid and tributyl alcohol. It is recognized by its CAS number 145441-21-0. The compound is primarily utilized in various scientific applications, including as a reagent in organic synthesis and potentially in the development of pharmaceuticals.
The primary source for tributyl 2-ethoxypropane-1,2,3-tricarboxylate is synthetic chemical processes that involve the esterification of propanetricarboxylic acid derivatives with butanol. It falls under the classification of carboxylic acid esters, which are characterized by their functional groups containing carbonyl (C=O) and alkoxy (–O–) moieties.
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can be synthesized through various methods, primarily focusing on esterification reactions. A common approach involves the reaction of 2-ethoxypropane-1,2,3-tricarboxylic acid with butanol in the presence of an acid catalyst. This process typically requires heating under reflux conditions to drive the reaction to completion.
The molecular structure of tributyl 2-ethoxypropane-1,2,3-tricarboxylate features three carboxylate groups attached to a propane backbone with an ethoxy group. The structural representation can be described using SMILES notation: CCCC(=O)OCC(C(=O)OCCCC)(C(=O)OCCCC).
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can undergo various chemical reactions typical for esters:
The mechanism of action for tributyl 2-ethoxypropane-1,2,3-tricarboxylate primarily involves its reactivity as an ester in organic synthesis. The ester bond can be cleaved through nucleophilic attack by water or alcohols during hydrolysis or transesterification reactions, respectively.
During hydrolysis:
This reaction illustrates how esters can revert to their parent acids and alcohols under appropriate conditions.
The compound exhibits typical ester characteristics such as:
Tributyl 2-ethoxypropane-1,2,3-tricarboxylate finds applications in various scientific fields:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4